molecular formula C18H27N5O B6705286 N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide

Cat. No.: B6705286
M. Wt: 329.4 g/mol
InChI Key: XBVRMWFLFVEGTO-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-22(2)12-14-9-11-23(13-14)18(24)19-10-5-8-17-20-15-6-3-4-7-16(15)21-17/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVRMWFLFVEGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(C1)C(=O)NCCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then linked to a propyl chain. This intermediate is subsequently reacted with a pyrrolidine derivative under controlled conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation is common to ensure consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are known for their diverse pharmacological properties.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide is unique due to the combination of the benzimidazole and pyrrolidine moieties, which may confer enhanced biological activity and specificity compared to compounds containing only one of these structures.

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